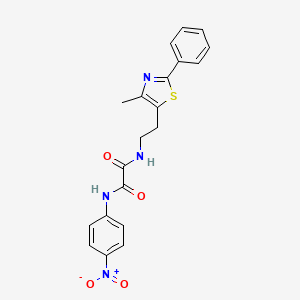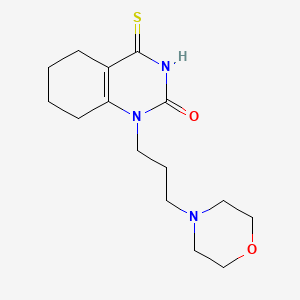
N-(4-butylphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C22H25N3O3 and its molecular weight is 379.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
One area of research involves the synthesis and evaluation of derivatives of imidazolyl-acetamide for their anticonvulsant activity. For instance, a study by Aktürk et al. (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives to determine their anticonvulsant efficacy against seizures induced by maximal electroshock. The study identified compounds with significant activity, highlighting the therapeutic potential of these derivatives in seizure management (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Metabolism and Toxicity Studies
Research on chloroacetamide herbicides and their metabolism in human and rat liver microsomes has provided insights into the metabolic pathways and potential toxicity of related compounds. Coleman et al. (2000) investigated the comparative metabolism of chloroacetamide herbicides, shedding light on the complex metabolic activation pathways that may contribute to their carcinogenicity. This study is relevant for understanding the metabolic fate and potential health risks of structurally similar compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Environmental Impact and Degradation
The environmental persistence and degradation of chloroacetamide herbicides, including their impact on non-target organisms, are crucial for assessing the ecological safety of chemical compounds. Studies such as the one by Weisshaar and Böger (1989) on chloroacetamide inhibition of fatty acid synthesis in green algae contribute valuable data on the environmental toxicity of these compounds, helping to inform safer chemical design and usage practices.
Antioxidant and Antimicrobial Activities
The exploration of imidazol-2-yl amino acids and their derivatives for pharmaceutical applications has led to the discovery of compounds with potential antioxidant and antimicrobial properties. Mikolasch et al. (2003) investigated the biotransformation of N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide into imidazol-2-yl amino acids using alkane-oxidizing bacteria, demonstrating the feasibility of producing high yields of these amino acids for potential therapeutic use (Mikolasch, Hammer, & Schauer, 2003).
Coordination Complexes and Catalysis
The design and synthesis of coordination complexes constructed from pyrazole-acetamide derivatives, as investigated by Chkirate et al. (2019), illustrate the chemical versatility of acetamide derivatives in forming complexes with metal ions. These complexes have been evaluated for their antioxidant activity, showcasing the potential of such compounds in developing new antioxidant agents (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Propiedades
IUPAC Name |
N-(4-butylphenyl)-2-[3-(4-methoxyphenyl)-2-oxoimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-3-4-5-17-6-8-18(9-7-17)23-21(26)16-24-14-15-25(22(24)27)19-10-12-20(28-2)13-11-19/h6-15H,3-5,16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSWXUQZOZYAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=CN(C2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



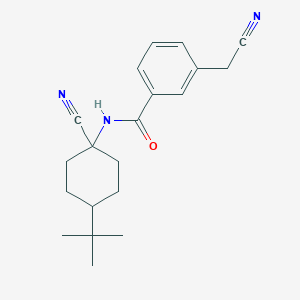
![ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate](/img/structure/B2982933.png)
![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2982935.png)
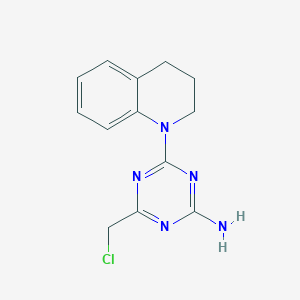
![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2982937.png)
![3-Ethyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one](/img/structure/B2982940.png)

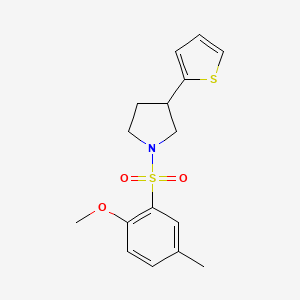
![2-[(Cyclohexylcarbonyl)amino]benzoic acid](/img/structure/B2982943.png)

